molecular formula C3H4O2 B058185 Glycidaldehyde CAS No. 765-34-4

Glycidaldehyde

Cat. No. B058185
CAS RN: 765-34-4
M. Wt: 72.06 g/mol
InChI Key: IWYRWIUNAVNFPE-UHFFFAOYSA-N
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Description

Glycidaldehyde, also known as 2,3-epoxypropanal, is a reactive, colorless liquid . It is an epoxide and an aldehyde . Its molecular formula is C3H4O2 .


Synthesis Analysis

Glycidaldehyde can be synthesized by mild oxidation of glycerol . It is also formed in the formose reaction, i.e., the polymerization of formaldehyde with a catalyst in basic aqueous solution .


Molecular Structure Analysis

The molecular structure of Glycidaldehyde is characterized by a three-carbon backbone with an epoxy group and an aldehyde group . The epoxy group makes it highly reactive .


Chemical Reactions Analysis

Glycidaldehyde is an epoxide and an aldehyde. Aldehydes are frequently involved in self-condensation or polymerization reactions . These reactions are exothermic and are often catalyzed by acid .


Physical And Chemical Properties Analysis

Glycidaldehyde has a molar mass of 72.06 and a density of 1.4170 . It has a melting point of -62°C and a boiling point of 86.43°C . It is highly water-soluble .

Scientific Research Applications

Toxicity Studies

Glycidaldehyde has been extensively studied for its toxicity . It has been found to cause weight gain retardation, enlarged adrenals, hydropic renal pelvis, and hematopoietic effects in animal studies . These studies are crucial in understanding the potential health risks associated with exposure to Glycidaldehyde.

Genotoxicity Research

Glycidaldehyde has been found to be positive in Syrian hamster embryo cell systems in cell transformation assays . It was also positive in a human fibroblast unscheduled DNA synthesis assay at concentrations of 0.1-100 ug/mL . These findings are significant in the field of genetic toxicology.

Carcinogenicity Assessment

Glycidaldehyde has been evaluated for its carcinogenic potential. It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer . This information is vital for risk assessment and regulatory purposes.

Metabolism/Toxicokinetic Studies

Studies have been conducted to understand the metabolism and toxicokinetics of Glycidaldehyde . These studies provide insights into how the compound is processed in the body and its potential effects on various biological systems.

Use in Animal Medication

Glycidaldehyde is used as a medication for animals . While the specific applications are not detailed in the available literature, this indicates a potential veterinary use for the compound.

Industrial Applications

Former uses of Glycidaldehyde include its use as a cross-linking agent for textile treatment (i.e., finishing of wool), leather tanning, and fat liquoring . It is synthesized by hydrogen peroxide epoxidation of acrolein . These industrial applications highlight the versatility of Glycidaldehyde.

Safety And Hazards

Glycidaldehyde is highly flammable . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended that human exposure to glycidaldehyde in the work environment should not exceed 1 ppm (3 mg/m3) concentration in air .

properties

IUPAC Name

oxirane-2-carbaldehyde
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InChI

InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2
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InChI Key

IWYRWIUNAVNFPE-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)C=O
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Molecular Formula

C3H4O2
Record name GLYCIDALDEHYDE
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DSSTOX Substance ID

DTXSID9020665
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Molecular Weight

72.06 g/mol
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Physical Description

Glycidaldehyde appears as a colorless liquid. Slightly denser than water and insoluble in water. May irritate skin and eyes. Toxic by ingestion and inhalation. Used to make other chemicals., Colorless liquid with a pungent odor; [HSDB]
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Boiling Point

112.5 °C
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Flash Point

88 °F (OPEN CUP)
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Solubility

MISCIBLE WITH WATER & ALL COMMON SOLVENTS; IMMISCIBLE WITH PETROLEUM ETHER.
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Density

SPECIFIC GRAVITY: 1.1403 @ 20 °C/4 °C
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Vapor Density

2.58 (AIR= 1)
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Vapor Pressure

45.3 [mmHg]
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Product Name

Glycidaldehyde

Color/Form

COLORLESS LIQUID

CAS RN

765-34-4
Record name GLYCIDALDEHYDE
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Melting Point

-62 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Glycidaldehyde is a bifunctional alkylating agent. This means it can react with nucleophilic sites in biological molecules like DNA and proteins. Its primary target in DNA appears to be guanine, forming various adducts including 1,N2-ethenoguanosine and its 7-hydroxymethyl derivative. [] [] These adducts can distort DNA structure and interfere with DNA replication and repair, potentially leading to mutations and contributing to glycidaldehyde's genotoxicity and carcinogenicity. [, , , ] In addition to guanine, glycidaldehyde has shown reactivity with cytosine residues in non-B DNA structures. []

A:

  • Spectroscopic Data: The NMR spectrum of glycidaldehyde is complex due to the four interacting protons. Detailed analysis reveals specific coupling constants and chemical shifts, offering insights into its structure and conformation. []

ANone: The provided research primarily focuses on the reactivity and biological activity of glycidaldehyde rather than its catalytic properties. There is limited information on its use as a catalyst in the provided papers.

A: While the provided papers do not extensively discuss computational studies, they highlight the potential for computational approaches. For instance, molecular modeling studies have been used to understand the structural similarities and differences between 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εC), a glycidaldehyde-derived adduct, and 3,N(4)-etheno dC (εC), providing insights into their similar interactions with DNA polymerases. [] QSAR models correlating epoxide reactivity with skin sensitization potency have been developed and could potentially be applied to glycidaldehyde and its derivatives. []

ANone: The provided research does not delve into specific formulation strategies for glycidaldehyde. Given its reactivity, particularly in aqueous solutions, developing stable formulations would be crucial for any potential applications.

A: The provided research focuses mainly on the mechanistic aspects of glycidaldehyde's interactions with DNA and its potential as a carcinogen. While it has been shown to form DNA adducts in vitro and in vivo [, , , ], its efficacy as a therapeutic agent is not discussed in these papers. The focus of the research lies in understanding its potential genotoxic and carcinogenic effects rather than exploring its therapeutic applications.

ANone: The development of resistance to glycidaldehyde, particularly in the context of its potential carcinogenicity, is not directly addressed in the provided research. Further research is needed to explore potential resistance mechanisms and any cross-resistance with other alkylating agents.

ANone: The provided research focuses on the fundamental chemical and biological properties of glycidaldehyde and does not delve into its potential therapeutic applications or drug delivery strategies.

ANone: Various analytical techniques have been employed to study glycidaldehyde and its interactions with DNA:

  • NMR spectroscopy: Used to elucidate the structure and conformation of glycidaldehyde and its adducts. [, , ]
  • HPLC: Coupled with fluorescence detection or 32P-postlabelling analysis to identify and quantify DNA adducts. [, ]
  • Mass spectrometry (MS): Utilized in conjunction with gas chromatography (GC/MS) to identify and quantify glycidaldehyde and its metabolites. []
  • Thin-layer chromatography (TLC): Incorporated into personal monitoring devices for detecting glycidaldehyde and other alkylating agents. []

ANone: The research papers provided do not explicitly address the dissolution and solubility characteristics of glycidaldehyde. These properties would be important for understanding its behavior in various media and its potential bioavailability if used in any application.

ANone: The research papers primarily focus on the fundamental properties and biological activity of glycidaldehyde, without delving into its potential development, manufacturing, or distribution for any specific application. Therefore, information regarding quality control and assurance measures is not explicitly discussed.

ANone: Information on the immunogenicity of glycidaldehyde is not directly addressed in the provided research papers. Further research would be needed to investigate its potential to elicit immune responses.

ANone: The provided research focuses on the basic chemical and biological properties of glycidaldehyde and does not explore its potential as a drug candidate or its interactions with drug transporters. Therefore, information on this aspect is limited.

ANone: Specific information on glycidaldehyde's interactions with drug-metabolizing enzymes is not detailed in the provided research papers. Further research would be needed to understand its potential to induce or inhibit these enzymes.

A: While the research does not directly address biodegradability, glycidaldehyde's reactivity suggests it would likely undergo degradation in biological systems. Its biocompatibility would depend on the context of its use and the concentration at which it is encountered. Its potential toxicity, particularly its mutagenicity and carcinogenicity, raises concerns about its compatibility with biological systems. [, , ]

ANone: The research provided primarily focuses on the fundamental aspects of glycidaldehyde and does not delve into its applications or potential alternatives. Therefore, information on substitutes and their comparative performance, cost, and impact is limited.

ANone: The provided research papers do not provide specific information on recycling or waste management practices for glycidaldehyde. Given its potential hazards, responsible handling and disposal following appropriate safety guidelines would be essential.

ANone: Efficient research on glycidaldehyde would require:

  • Analytical Chemistry Laboratories: Equipped with techniques like HPLC, GC/MS, and NMR spectroscopy for structural characterization, quantification, and metabolite analysis. [, , , , , ]

ANone: The provided research highlights key milestones in glycidaldehyde research:

  • Early Studies on Reactivity: Investigations into the reaction of glycidaldehyde with DNA, leading to the isolation and identification of specific DNA adducts like the deoxyguanosine reaction product. [, ]
  • Elucidation of Reaction Mechanisms: Detailed studies proposing mechanisms for the formation of various adducts from the reaction of glycidaldehyde with guanosine and deoxyguanosine. [, , ]
  • Synthesis of Glycidaldehyde Adducts: Successful synthesis of important adducts like 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εC), enabling further investigations into their biological properties and mutagenic potential. [, ]
  • Recognition of Genotoxic Potential: Growing evidence highlighting glycidaldehyde as a potential carcinogen based on its mutagenic activity and ability to form DNA adducts. [, , ]

ANone: Glycidaldehyde research benefits significantly from cross-disciplinary collaborations:

  • Chemistry and Biochemistry: Synergistic efforts in synthesizing specific glycidaldehyde-DNA adducts have been crucial for elucidating reaction mechanisms and understanding their biological effects. [, , , ]
  • Analytical Chemistry and Toxicology: Combining advanced analytical techniques like HPLC and GC/MS with toxicological studies has been essential for identifying, quantifying, and understanding the impact of glycidaldehyde and its metabolites. [, , ]

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